2,2,2-Trifluoroethylhydrazine

Overview

Description

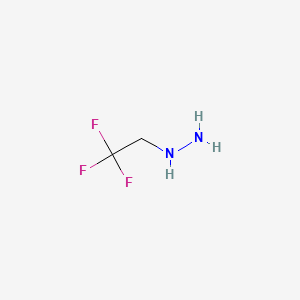

2,2,2-Trifluoroethylhydrazine is an organic compound with the molecular formula C₂H₅F₃N₂. It is a colorless to yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various chemical synthesis processes. It has a molecular weight of 114.07 g/mol and is often used as a building block for more complex fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethylhydrazine can be synthesized by reacting trifluoroethanol with ammonia. The reaction typically involves mixing trifluoroethanol with aqueous ammonia at low temperatures, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a 70% solution in water to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of simpler hydrazine compounds.

Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

Interaction with Myoglobin

Objective : To study the interaction of 2,2,2-trifluoroethylhydrazine with myoglobin, a heme protein.

- Methods : The compound is added to myoglobin samples, and interactions are analyzed using spectroscopic techniques such as UV-Vis or fluorescence spectroscopy.

- Results : This research provides insights into the binding properties of the compound and can inform drug design strategies related to heme proteins .

Detection of Aldehydes and Acetone

Objective : To simultaneously detect aldehydes and acetone in water samples.

- Methods : The compound reacts selectively with aldehydes and acetone to form stable derivatives. Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed for quantification.

- Results : This application aids in pollution monitoring and quality control by providing reliable detection methods for these compounds in environmental samples .

Derivatization in Food Analysis

Objective : To determine the contents of acetaldehyde and formaldehyde in various food products.

- Methods : The derivatization process involves using this compound followed by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).

- Results : This method has been successfully applied to analyze traditional fermented foods such as kimchi and soybean paste, revealing significant levels of acetaldehyde and formaldehyde .

Summary of Findings

The applications of this compound extend across various scientific disciplines. Its ability to interact with biological molecules and detect environmental pollutants makes it a valuable tool in research settings.

Comparative Analysis Table

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Trifluoroethyl group attached to hydrazine | Interaction studies with myoglobin; detection of aldehydes |

| Hydrazine | Simple hydrazine structure | Used as a rocket propellant; toxic |

| Trifluoromethylphenylhydrazine | Aromatic ring enhances stability | Investigated for antitumor activity |

Case Studies

- Myoglobin Interaction Study

- Environmental Monitoring

- Food Safety Analysis

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with heme proteins, affecting their function. The trifluoroethyl group enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Ethylhydrazine: Similar structure but lacks the trifluoroethyl group.

2-Hydroxyethylhydrazine: Contains a hydroxyl group instead of the trifluoroethyl group.

N,N-Dimethylhydrazine: Contains two methyl groups instead of the trifluoroethyl group.

Uniqueness: 2,2,2-Trifluoroethylhydrazine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical synthesis processes and scientific research .

Biological Activity

2,2,2-Trifluoroethylhydrazine (TFEH) is a fluorinated hydrazine derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFEH, including its antifungal properties, interactions with biomolecules, and its implications in medicinal chemistry.

TFEH is characterized by the molecular formula . Its structure includes a trifluoroethyl group, which enhances its lipophilicity and stability compared to non-fluorinated hydrazines. The synthesis of TFEH often involves the reaction of hydrazine with trifluoroacetaldehyde or similar fluorinated compounds, yielding derivatives that can be further modified for specific biological applications .

Antifungal Activity

Research has shown that TFEH and its derivatives exhibit significant antifungal activity against various pathogenic fungi, including Fusarium solani and Fusarium oxysporum. A study evaluated several hydrazide derivatives, including those containing the trifluoroethyl group, revealing that compounds with fluorine substituents demonstrated enhanced fungicidal activity. The presence of the trifluoroethyl group was correlated with increased lipophilicity, facilitating better penetration through fungal cell membranes .

Table 1: Antifungal Activity of TFEH Derivatives

| Compound Number | Fusarium solani (200 μg/mL) | Fusarium oxysporum (200 μg/mL) |

|---|---|---|

| 1 | 88% inhibition | 94% inhibition |

| 2 | 61.1% inhibition | 41.4% inhibition |

| 3 | 80% inhibition | 75% inhibition |

| Control (Amistar) | 90% inhibition | 92% inhibition |

The table illustrates that TFEH derivatives not only inhibit fungal growth effectively but also compare favorably to established fungicides like Amistar .

Interaction with Biomolecules

TFEH has also been studied for its interactions with biomolecules such as proteins. For instance, it has been used to modify myoglobin in studies aimed at understanding heme-protein interactions. This modification can influence the protein's functionality and stability, potentially leading to applications in drug delivery and biosensing technologies .

Case Studies and Research Findings

- Fungicidal Efficacy : In a comparative study involving various hydrazine derivatives, TFEH demonstrated superior antifungal properties when tested against multiple strains of fungi. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antioxidant Effects : Another investigation into TFEH's biological effects revealed its potential role as an antioxidant. The compound's ability to scavenge free radicals was assessed through various assays, indicating a promising avenue for therapeutic applications in oxidative stress-related diseases .

- Toxicological Assessment : While exploring its biological activity, researchers have also focused on the safety profile of TFEH. Toxicological studies are essential to determine safe dosage levels and potential side effects when used in therapeutic contexts .

Q & A

Basic Research Questions

Q. Q1. What are the primary analytical applications of TFEH in biomarker detection?

TFEH is widely used as a derivatization reagent to enhance the volatility and detectability of aldehydes (e.g., malondialdehyde, formaldehyde) in biological samples via gas chromatography-mass spectrometry (GC-MS). For example:

- MDA Quantification : TFEH reacts with malondialdehyde (a lipid peroxidation biomarker) in human blood, enabling detection limits as low as 0.1 µg/kg using headspace solid-phase microextraction (HS-SPME) .

- Multi-Analyte Profiling : TFEH derivatizes nine aldehydes and acetone simultaneously in water samples, with acetone-d6 as an internal standard for improved accuracy .

Methodological Tip : Optimize reaction time (typically 30–60 min) and temperature (60–70°C) to minimize side reactions and maximize derivatization efficiency .

Q. Q2. How does TFEH compare to other hydrazine-based derivatization reagents?

TFEH offers advantages in volatility and selectivity for GC-MS workflows:

- Volatility : Unlike non-fluorinated hydrazines (e.g., 2,4,6-trichlorophenylhydrazine), TFEH derivatives are highly volatile, reducing peak broadening and improving chromatographic resolution .

- Sensitivity : TFEH-based methods achieve lower detection limits (e.g., 0.006 nM for hexanal in blood) compared to pentafluorophenylhydrazine (PFBHA) .

Limitation : TFEH is less effective for non-volatile aldehydes, where LC-MS with isotope-coded labels (e.g., 4-APC) may be preferable .

Advanced Research Questions

Q. Q3. How can researchers resolve inconsistencies in TFEH-derived aldehyde quantification across studies?

Data discrepancies often arise from matrix effects or derivatization conditions:

- Matrix Interference : Biological matrices (e.g., blood, urine) contain competing nucleophiles. Use HS-SPME to isolate volatile derivatives and reduce interference .

- Internal Standards : Incorporate deuterated analogs (e.g., acetone-d6) to correct for extraction efficiency and instrument variability .

Case Study : In Korean fermented foods, formaldehyde levels varied by >100-fold; TFEH derivatization with robotic HS-SPME achieved <10% RSD, highlighting the need for automated sample prep to minimize human error .

Q. Q4. What strategies improve the stability of TFEH derivatives in long-term storage?

TFEH derivatives are prone to degradation under light and heat:

- Storage Conditions : Store derivatives at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

- Chemical Stabilization : Add antioxidants (e.g., BHT) to biological samples before derivatization to inhibit aldehyde oxidation .

Q. Q5. How can TFEH be applied beyond aldehyde analysis in organic synthesis?

TFEH serves as a precursor for synthesizing fluorinated heterocycles:

- Thiadiazine Derivatives : React TFEH with thiocarbohydrazide under solvent-free conditions (65°C, 3 hr) to yield trifluoromethyl-substituted thiadiazines, characterized via ¹H-NMR and EI-MS .

- Surface Functionalization : TFEH reacts with carbonyl groups on polymers for XPS-based quantification of surface oxidation, leveraging its CF3 tag for sensitivity .

Q. Q6. What are the critical safety considerations when handling TFEH?

- Toxicity : TFEH is toxic upon inhalation or skin contact. Use fume hoods and PPE (gloves, goggles) during preparation .

- Transport/Storage : Classified as UN 1993 (flammable liquid, PG III). Store at -20°C in sealed containers to prevent moisture absorption .

Q. Methodological Optimization

Q. Q7. How can derivatization efficiency with TFEH be validated?

- Spike-Recovery Tests : Add known concentrations of aldehyde standards (e.g., hexanal, MDA) to biological matrices. Recovery rates <85% indicate incomplete derivatization or matrix interference .

- Cross-Validation : Compare TFEH-GC-MS results with LC-MS/MS methods using alternate derivatization agents (e.g., AIDA) to confirm accuracy .

Q. Q8. What advancements in automation enhance TFEH-based workflows?

- Robotic HS-SPME : Automated fiber exposure and desorption reduce variability in aldehyde quantification (e.g., RSD <10% in formaldehyde analysis) .

- On-Fiber Derivatization : Directly apply TFEH to SPME fibers for in situ reaction, minimizing sample handling and contamination .

Q. Emerging Applications

Q. Q9. Can TFEH be used in environmental monitoring of co-pollutants?

Yes:

- Glutaraldehyde in Water : TFEH derivatization coupled with HS-SPME-GC-MS detects glutaraldehyde at sub-ppb levels, relevant for studying antibiotic resistance co-selection in polluted environments .

- Microplastic Leachates : TFEH tags aldehydes leached from degraded plastics, aiding in toxicity assessments .

Q. Q10. What novel detectors or columns improve TFEH derivative resolution?

Properties

IUPAC Name |

2,2,2-trifluoroethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMFFAOEPFATTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198462 | |

| Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-30-8 | |

| Record name | (2,2,2-Trifluoroethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethylhydrazine, 70 % in aqueous solution | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5042-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.